1-Docosyl dihydrogen benzene-1,2,4-tricarboxylate
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Overview
Description
1-Docosyl dihydrogen benzene-1,2,4-tricarboxylate is a chemical compound with the molecular formula C₃₁H₅₀O₆ and a molecular weight of 518.725 g/mol . It is known for its unique structure, which includes a long docosyl chain attached to a benzene ring with three carboxylate groups. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-Docosyl dihydrogen benzene-1,2,4-tricarboxylate typically involves esterification reactions. One common method includes the reaction of 1,2,4-benzenetricarboxylic acid with docosanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-Docosyl dihydrogen benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like or , leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as , converting the ester groups into alcohols.
Scientific Research Applications
1-Docosyl dihydrogen benzene-1,2,4-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism and membrane structure.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1-Docosyl dihydrogen benzene-1,2,4-tricarboxylate involves its interaction with lipid membranes. The long docosyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This integration can affect various cellular processes, including signal transduction and membrane protein function .
Comparison with Similar Compounds
1-Docosyl dihydrogen benzene-1,2,4-tricarboxylate can be compared with other similar compounds such as:
1-Docosyl 1,2,4-benzenetricarboxylate: Similar in structure but may have different physical properties and applications.
4-Docosoxycarbonylbenzene-1,3-dicarboxylic acid: Another ester derivative with distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific ester configuration and the presence of three carboxylate groups, which confer unique chemical reactivity and functional properties.
Properties
CAS No. |
85098-98-2 |
---|---|
Molecular Formula |
C31H50O6 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
4-docosoxycarbonylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C31H50O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-37-31(36)27-23-22-26(29(32)33)25-28(27)30(34)35/h22-23,25H,2-21,24H2,1H3,(H,32,33)(H,34,35) |
InChI Key |
BVHZVLKWODIZIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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